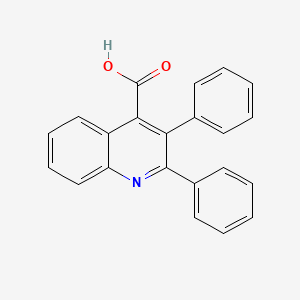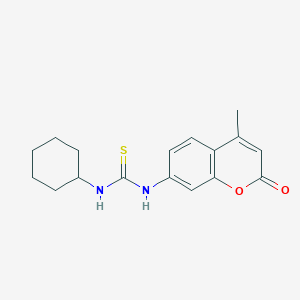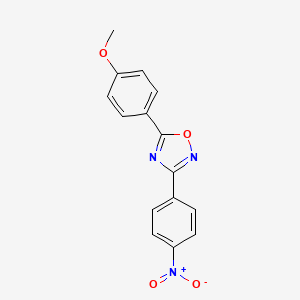![molecular formula C19H21NO2 B5858875 1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
1-[(4-isopropylphenoxy)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropylphenoxy)acetyl]indoline, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potent and selective agonist of PPARδ, which plays a vital role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia.
Mecanismo De Acción
1-[(4-isopropylphenoxy)acetyl]indoline exerts its pharmacological effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. It also leads to the downregulation of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]indoline has been shown to have several biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, reduce adiposity, and improve lipid metabolism. It has also been shown to have anti-inflammatory and anti-atherogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-isopropylphenoxy)acetyl]indoline is its high potency and selectivity for PPARδ. It is also relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, one of the limitations of 1-[(4-isopropylphenoxy)acetyl]indoline is its relatively short half-life, which may limit its therapeutic potential in vivo.
Direcciones Futuras
There are several future directions for the research on 1-[(4-isopropylphenoxy)acetyl]indoline. One potential direction is the development of more potent and selective PPARδ agonists with longer half-lives. Another potential direction is the investigation of the therapeutic potential of 1-[(4-isopropylphenoxy)acetyl]indoline in human clinical trials. Finally, the elucidation of the molecular mechanisms underlying the beneficial effects of 1-[(4-isopropylphenoxy)acetyl]indoline may lead to the development of novel therapeutic targets for metabolic disorders.
Métodos De Síntesis
The synthesis of 1-[(4-isopropylphenoxy)acetyl]indoline involves the reaction of 1H-indole-2,3-dione with 4-isopropylphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with chloroacetyl chloride and triethylamine to obtain the final product. The synthesis of 1-[(4-isopropylphenoxy)acetyl]indoline is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenoxy)acetyl]indoline has been extensively studied for its potential therapeutic applications in various metabolic disorders. In preclinical studies, 1-[(4-isopropylphenoxy)acetyl]indoline has been shown to improve insulin sensitivity, reduce adiposity, and improve lipid metabolism in animal models of obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and anti-atherogenic effects in animal models of atherosclerosis.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)15-7-9-17(10-8-15)22-13-19(21)20-12-11-16-5-3-4-6-18(16)20/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLONMLTLHAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)

![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)


![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)
![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
